[1-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol
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Overview
Description
[1-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol is a complex organic compound that features a benzimidazole core linked to an oxazole ring and a fluoro-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol typically involves multiple steps. One common approach is to start with the preparation of the benzimidazole core, followed by the introduction of the oxazole ring and the fluoro-methoxyphenyl group. The final step involves the addition of the methanol group.
Benzimidazole Core Synthesis: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Oxazole Ring Formation: The oxazole ring can be introduced via cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Fluoro-Methoxyphenyl Group Addition: This step often involves nucleophilic substitution reactions where a fluoro-methoxyphenyl halide reacts with the oxazole-benzimidazole intermediate.
Methanol Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
[1-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [1-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of [1-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure that serves as the core for many bioactive molecules.
Oxazole: Another heterocyclic compound with applications in medicinal chemistry.
Fluoro-Methoxyphenyl Derivatives: Compounds with similar functional groups that exhibit diverse biological activities.
Uniqueness
What sets [1-[[2-(2-Fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol apart is its unique combination of these structural motifs, which may confer distinct properties and activities not seen in simpler analogs.
Properties
IUPAC Name |
[1-[[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzimidazol-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-17(10-24-18-6-4-3-5-16(18)22-19(24)11-25)23-20(27-12)14-9-13(26-2)7-8-15(14)21/h3-9,25H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXIYXFCUJCVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)OC)F)CN3C4=CC=CC=C4N=C3CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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